molecular formula C14H17NO3 B069496 Tert-butyl 7-formylindoline-1-carboxylate CAS No. 174539-67-4

Tert-butyl 7-formylindoline-1-carboxylate

Cat. No.: B069496
CAS No.: 174539-67-4
M. Wt: 247.29 g/mol
InChI Key: KUYIMEZLCAWOMI-UHFFFAOYSA-N
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Description

Tert-butyl 7-formylindoline-1-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a tert-butyl group, a formyl group, and an indoline carboxylate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formylindoline-1-carboxylate typically involves the formylation of an indoline derivative. One common method includes the Vilsmeier-Haack reaction, where an indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification of the product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formylindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 7-formylindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-formylindoline-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in electrophilic substitution reactions. These properties make it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-formylindoline-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl group, which confer distinct reactivity patterns. The formyl group allows for further functionalization, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYIMEZLCAWOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363223
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174539-67-4
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-indoline-7-carboxaldehyde
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